5,7-dimethoxy-4-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
5,7-DIMETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIMETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted anilines with ketones, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-DIMETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different oxidation states.
Substitution: Common in modifying the methoxy groups or other substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline analogs.
Scientific Research Applications
5,7-DIMETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,7-DIMETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as apoptosis or signal transduction. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: Known for their biological activities and structural similarities.
Flavonoids: Share a similar aromatic structure and are studied for their diverse biological effects.
Quinoline derivatives: Exhibit comparable chemical properties and applications in medicinal chemistry.
Uniqueness
What sets 5,7-DIMETHOXY-4-(2,3,4-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE apart is its unique combination of methoxy groups and tetrahydroquinoline core, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C20H23NO6 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
5,7-dimethoxy-4-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H23NO6/c1-23-11-8-14-18(16(9-11)25-3)13(10-17(22)21-14)12-6-7-15(24-2)20(27-5)19(12)26-4/h6-9,13H,10H2,1-5H3,(H,21,22) |
InChI Key |
NHTSSQJLDXTXQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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